3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione
Brand Name: Vulcanchem
CAS No.: 358365-85-2
VCID: VC6579113
InChI: InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H
SMILES: C1=CC=C2C(=C1)N(C(=S)S2)C(F)F
Molecular Formula: C8H5F2NS2
Molecular Weight: 217.25

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione

CAS No.: 358365-85-2

Cat. No.: VC6579113

Molecular Formula: C8H5F2NS2

Molecular Weight: 217.25

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione - 358365-85-2

Specification

CAS No. 358365-85-2
Molecular Formula C8H5F2NS2
Molecular Weight 217.25
IUPAC Name 3-(difluoromethyl)-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H
Standard InChI Key UOEQXAAYIUYWHI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=S)S2)C(F)F

Introduction

Chemical Identity and Structural Features

Core Structure and Substitution Patterns

The compound belongs to the 2,3-dihydrobenzothiazole class, featuring a partially saturated six-membered benzene ring fused to a five-membered thiazole ring. The "2,3-dihydro" designation indicates single bonds at positions 2 and 3, distinguishing it from fully aromatic benzothiazoles. At position 3, a difluoromethyl (-CF2H) group is attached, while position 2 hosts a thione (-C=S) functional group. This combination introduces both electronic and steric perturbations to the heterocyclic system, influencing reactivity and intermolecular interactions .

Stereoelectronic Effects of Substituents

The difluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, which stabilizes adjacent negative charges and moderates nucleophilic reactivity. The thione moiety enhances π-conjugation within the heterocycle, as evidenced by redshifted UV-Vis absorption in analogous compounds . Computational studies on similar systems suggest that the dihydro structure reduces ring strain compared to fully unsaturated benzothiazoles, potentially improving metabolic stability in biological environments.

Synthetic Approaches and Methodologies

Direct Difluoromethylation Strategies

A prevalent method for introducing the -CF2H group involves zinc difluoromethanesulfinate (DFMS) under oxidative conditions. For example, tert-butyl hydroperoxide (TBHP) and trifluoroacetic acid (TFA) in dichloromethane/water mixtures facilitate difluoromethylation of heterocyclic thiols at room temperature, achieving yields up to 61% . Adapting this to 2,3-dihydrobenzothiazole-2-thione would require a thiol precursor, such as 2-mercapto-2,3-dihydro-1,3-benzothiazole, followed by DFMS-mediated substitution.

Table 1: Representative Difluoromethylation Conditions

ReagentsSolvent SystemTemperatureYieldSource
DFMS, TBHP, TFADCM/H2ORT61%
KOH, ChlorodifluoromethaneDioxane/H2O0–20°C59%
RuCl3, NaIO4CCl4/ACN/H2O25°C83%

Oxidation and Cyclization Pathways

Alternative routes may involve cyclocondensation of o-aminothiophenol derivatives with difluoromethyl ketones. For instance, reacting 2-aminobenzenethiol with chlorodifluoroacetone in acidic conditions could yield the dihydro core, followed by thione formation via sulfur oxidation. The search results highlight mCPBA (3-chloroperbenzoic acid) as an effective oxidant for converting thioethers to sulfoxides, though over-oxidation to sulfones remains a risk .

Physicochemical Properties and Characterization

Spectroscopic Profiles

While direct data for 3-(difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is unavailable, related compounds exhibit diagnostic NMR signals. The -CF2H group typically shows a triplet in 19F^{19}\text{F} NMR at δ ≈ -93 ppm (J = 56 Hz), while aromatic protons resonate between δ 7.4–8.3 ppm in 1H^{1}\text{H} NMR . The thione carbonyl is expected to appear near δ 190–210 ppm in 13C^{13}\text{C} NMR, consistent with thioketones.

Thermal Stability and Solubility

Difluoromethylthiobenzothiazoles demonstrate moderate thermal stability, with decomposition temperatures exceeding 150°C . The dihydro structure likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fully aromatic analogs.

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